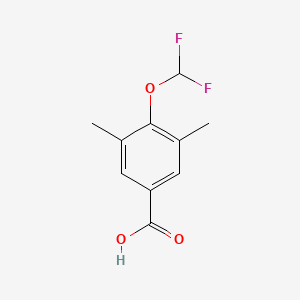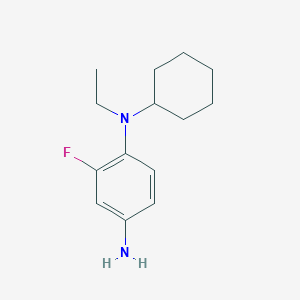
ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
描述
Ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, amines, and a nitrile group, which contribute to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Intermediate Amide: The initial step involves the reaction of 4-cyanophenylamine with acetic anhydride to form 4-cyanophenylacetamide.
Coupling Reaction: The intermediate is then coupled with 2-aminopyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the pyridinyl amide.
Amidation: The resulting compound undergoes further amidation with 3-(methylamino)-4-nitrobenzoic acid to form the desired benzamido intermediate.
Reduction and Esterification: The nitro group is reduced to an amine, followed by esterification with ethyl bromoacetate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学研究应用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound may exhibit biological activity, making it a candidate for pharmacological studies to understand its effects on biological systems.
Materials Science: Its unique structure could be exploited in the design of new materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially inhibiting or activating specific pathways.
相似化合物的比较
Similar Compounds
Ethyl 3-(3-(2-(4-aminophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Similar structure but with an amino group instead of a nitrile.
Ethyl 3-(3-(2-(4-methoxyphenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Similar structure but with a methoxy group instead of a nitrile.
Uniqueness
The presence of the nitrile group in ethyl 3-(3-(2-(4-cyanophenylamino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate makes it unique compared to its analogs. This nitrile group can participate in specific chemical reactions, such as nucleophilic addition, which are not possible with the amino or methoxy analogs. Additionally, the nitrile group can influence the compound’s electronic properties, potentially affecting its biological activity and interactions.
属性
IUPAC Name |
ethyl 3-[[3-[[2-(4-cyanoanilino)acetyl]amino]-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O4/c1-3-37-26(35)13-15-33(24-6-4-5-14-30-24)27(36)20-9-12-22(29-2)23(16-20)32-25(34)18-31-21-10-7-19(17-28)8-11-21/h4-12,14,16,29,31H,3,13,15,18H2,1-2H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRISVJGBBRNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)NC(=O)CNC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948551-71-1 | |
| Record name | Ethyl 3-(3-(2-((4-cyanophenyl)amino)acetamido)-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DTT3ZVD3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



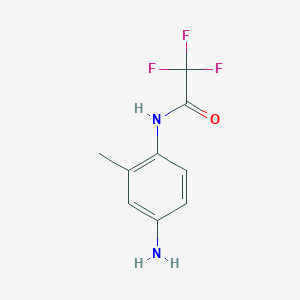
![5,5-difluoro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine](/img/structure/B1414978.png)
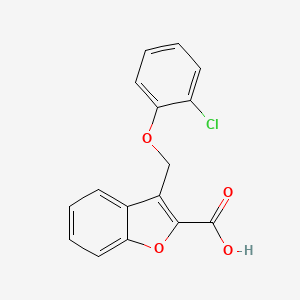
![3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B1414986.png)
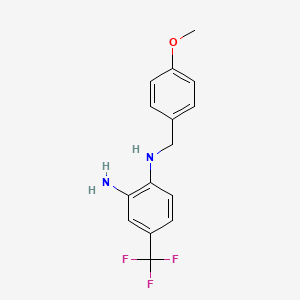



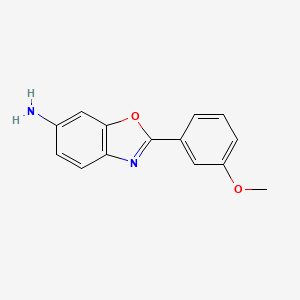
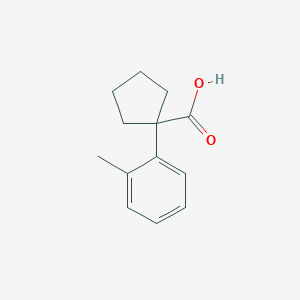
![2',5'-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1414994.png)
